Product packaging for Diethylethoxysilane(Cat. No.:)

Diethylethoxysilane

Cat. No.: B14141982
M. Wt: 131.27 g/mol
InChI Key: GXWNIJSDXUBBNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectories in Organosilicon Compound Research

The journey into organosilicon chemistry began in the 19th century, marking a significant expansion from the study of purely inorganic silicon compounds like silicates. The first crucial step was the isolation of elemental silicon from silica (B1680970) in 1824 by the Swedish chemist Jöns Jakob Berzelius. However, the true inception of organosilicon chemistry occurred in 1863 when Charles Friedel and James Crafts synthesized the first compound with a direct silicon-carbon bond, tetraethylsilane.

The field gained substantial momentum in the early 20th century through the pioneering work of English chemist Frederic Stanley Kipping. From 1899 through the 1930s, Kipping synthesized a wide range of organosilicon compounds and, in 1904, coined the term "silicone." Despite his extensive research, he initially saw little practical use for the polymeric materials he created.

The industrial significance of these compounds became apparent around the 1940s. A major breakthrough was the development of the "Direct Process" (also known as the Müller-Rochow process) by Eugene G. Rochow and Richard Müller. This industrial method for producing methylchlorosilanes efficiently and economically opened the door for the large-scale commercial production of silicones, revolutionizing industries from aerospace to consumer goods.

Table 1: Key Milestones in Organosilicon Chemistry

Year Scientist(s) Contribution
1824 Jöns Jakob Berzelius Isolated elemental silicon, laying the groundwork for silicon chemistry.
1863 Charles Friedel & James Crafts Synthesized tetraethylsilane, the first organosilicon compound.
1904 Frederic S. Kipping Coined the term "silicone" during his extensive research on organosilicon compounds.

Classification and Significance of Ethoxysilanes in Materials Science

Ethoxysilanes are a subclass of alkoxysilanes, which are organosilicon compounds characterized by the presence of one or more alkoxy groups (in this case, ethoxy, -OCH₂CH₃) bonded to a silicon atom. Their general formula is RₙSi(OC₂H₅)₄₋ₙ, where 'R' represents a non-hydrolyzable organic group and 'n' can range from 0 to 3. This structure makes them hybrid chemicals, possessing both organic and inorganic characteristics.

The classification of ethoxysilanes depends on the number of ethoxy groups attached to the silicon center, which dictates their functionality and reactivity.

Monoethoxysilanes (n=3): Have one reactive site, often used as surface modifying agents.

Diethoxysilanes (n=2): Contain two ethoxy groups, allowing them to form linear polymer chains or act as chain extenders.

Triethoxysilanes (n=1): With three reactive sites, these are commonly used as coupling agents and crosslinkers to form three-dimensional networks.

Tetraethoxysilane (TEOS) (n=0): The most common precursor for silica-based materials, it acts as a network former in the synthesis of glasses and ceramics via the sol-gel process.

The immense significance of ethoxysilanes in materials science stems from their fundamental chemical reactivity: hydrolysis and condensation. nih.gov In the presence of water, the ethoxy groups hydrolyze to form reactive silanol (B1196071) groups (Si-OH). These silanols can then undergo condensation with other silanols or with hydroxyl groups on the surface of inorganic substrates (like glass, metals, or fillers), forming stable siloxane bonds (Si-O-Si). nih.govmdpi.com This two-step reaction mechanism is the foundation of the sol-gel process and is critical for applications such as:

Adhesion Promotion: They act as molecular bridges between organic polymers and inorganic surfaces, enhancing the durability of composites, coatings, and sealants.

Surface Modification: They are used to alter the surface properties of materials, such as making a surface hydrophobic (water-repellent). researchgate.net

Crosslinking Agents: They can link polymer chains together, improving the mechanical strength and thermal stability of materials.

Precursors for Ceramics and Glasses: Tetraethoxysilane is a primary building block for creating high-purity silica networks at relatively low temperatures. researchgate.net

Diethylethoxysilane as a Model Compound for Investigation

To understand the complex reaction kinetics and mechanisms of organofunctional silanes, researchers often utilize simpler molecules as model compounds. This compound, with the chemical formula (C₂H₅)₂SiH(OC₂H₅), serves as an excellent model for investigating the fundamental behavior of the Si-O-C linkage in the presence of stable, non-hydrolyzable alkyl groups.

By studying the hydrolysis rate of this compound under various conditions (e.g., different pH levels, catalysts, and solvents), researchers can gain insights into how the electronic and steric effects of the alkyl substituents influence the reactivity of the ethoxy group. This knowledge is transferable to more complex organofunctional silanes used in industrial applications. The reactivity of the Si-H bond also offers a secondary point of investigation for reactions like hydrosilylation, although the primary focus in sol-gel science is on the hydrolysis of the alkoxy group.

Table 2: Physicochemical Properties of this compound

Property Value
Chemical Formula C₅H₁₄OSi
Molar Mass 118.25 g/mol
Appearance Colorless liquid
Boiling Point 103-104 °C
Density 0.776 g/cm³

The study of such model compounds is essential for optimizing reaction conditions, designing new silane-based materials, and controlling the final properties of coatings, composites, and other advanced materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15OSi B14141982 Diethylethoxysilane

Properties

Molecular Formula

C6H15OSi

Molecular Weight

131.27 g/mol

InChI

InChI=1S/C6H15OSi/c1-4-7-8(5-2)6-3/h4-6H2,1-3H3

InChI Key

GXWNIJSDXUBBNF-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CC)CC

Origin of Product

United States

Synthetic Methodologies and Precursor Utilization of Diethylethoxysilane

Direct and Indirect Synthesis Routes for Organoalkoxysilanes

The synthesis of organoalkoxysilanes, including diethylethoxysilane, can be broadly categorized into direct and indirect routes. These methods differ fundamentally in their starting materials and process complexity.

Direct Synthesis: This approach, often referred to as the Direct Process or the Müller-Rochow Process, involves the reaction of elemental silicon with an alcohol in the presence of a catalyst, typically copper. researchgate.net This method is considered a cornerstone of the organosilicon industry. For the synthesis of ethoxysilanes, silicon powder is reacted with ethanol (B145695) at elevated temperatures. The process can be tailored to favor the production of specific alkoxysilanes, though it often yields a mixture of products that require subsequent separation. A key advantage of the direct process is its use of readily available silicon metal, but it requires significant energy input. researchgate.net

Indirect Synthesis: Indirect routes involve the conversion of pre-existing silicon compounds into the desired organoalkoxysilane. e3s-conferences.orgepcmholdings.com A common industrial example is the two-step synthesis of dimethyl ether (DME), which shares principles with alkoxysilane synthesis. In this type of process, a syngas (a mixture of H₂ and CO) is first converted to an intermediate like methanol. researchgate.netrenfud.comliu.se This intermediate is then reacted in a second step, such as dehydration, to form the final product. e3s-conferences.orgrenfud.com For organoalkoxysilanes, an analogous indirect route would involve synthesizing a reactive silane (B1218182) intermediate, such as a chlorosilane, which is then reacted with an alcohol (alcoholysis) to yield the target alkoxysilane. While more complex due to multiple stages, this method can offer greater control over the final product's structure. epcmholdings.com

Synthesis Route Description Typical Reactants Key Features
Direct Single-step reaction of silicon metal with alcohol. researchgate.netSilicon, Ethanol, Copper catalystHigh atom economy; energy-intensive; produces a mixture of silanes. researchgate.net
Indirect Multi-step process, often involving a reactive silane intermediate. e3s-conferences.orgepcmholdings.comChlorosilanes, AlcoholsGreater product specificity; involves more complex processing and potential for byproducts like HCl. researchgate.net

Hydrosilylation is a powerful and widely used reaction for forming silicon-carbon bonds and is a key indirect method for synthesizing functionalized organoalkoxysilanes. wikipedia.org The reaction involves the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double bond in an alkene. wikipedia.orgmdpi.com

The most widely accepted mechanism for transition-metal-catalyzed hydrosilylation is the Chalk-Harrod mechanism . mdpi.compsu.edu This mechanism, particularly for platinum catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, involves several key steps: mdpi.comrsc.org

Oxidative Addition : The hydrosilane (containing the Si-H bond) adds to the low-valent metal catalyst center (e.g., Pt(0)).

Olefin Coordination : The alkene coordinates to the resulting metal complex.

Migratory Insertion : The alkene inserts into the metal-hydride (M-H) bond. This step is crucial for determining the regioselectivity of the reaction.

Reductive Elimination : The final alkylsilane product is eliminated from the metal center, regenerating the active catalyst for the next cycle. mdpi.compsu.edu

Selectivity is a critical consideration in hydrosilylation. The addition of the silyl (B83357) group typically occurs at the terminal carbon of a terminal alkene, a process known as anti-Markovnikov addition. wikipedia.org This regioselectivity is highly desirable for producing linear alkylsilanes. The choice of catalyst, ligands, and reaction conditions can influence the ratio of isomers formed. rsc.orglibretexts.org For instance, while platinum catalysts are known for high efficiency, other transition metals like rhodium or iridium can also be used, sometimes offering different selectivity profiles. rsc.org

Mechanochemistry represents an emerging green chemistry approach to synthesis that uses mechanical energy, typically from ball milling, to drive chemical reactions. wista.demdpi.com This method can reduce or eliminate the need for solvents, lower reaction temperatures, and increase reaction rates. mdpi.comunn.edu.ng

In the context of alkoxysilane synthesis, mechanochemical activation provides a solvent-free alternative to the traditional Direct Process. researchgate.net The process involves milling elemental silicon powder with a catalyst (e.g., copper) in a high-energy ball mill. researchgate.netretsch.com This mechanical action serves multiple purposes:

It breaks down the passivating native oxide layer on the silicon particles.

It continuously creates fresh, highly reactive silicon surfaces.

It facilitates the intimate mixing of reactants at the nanoscale.

Once the silicon is activated, the alcohol (e.g., ethanol) is introduced, and milling continues. The reaction proceeds, often at near-ambient temperatures and with high conversion rates, to form the desired alkoxysilane. researchgate.net This technique avoids the high temperatures of the conventional Direct Process and the use of hazardous solvents, positioning it as a more sustainable manufacturing technology. wista.de

The Grignard reaction is a fundamental organometallic reaction for forming carbon-carbon bonds, and its principles are readily extended to the formation of silicon-carbon bonds. umkc.eduwikipedia.org A Grignard reagent, with the general formula R-MgX (where R is an alkyl or aryl group and X is a halogen), is a potent nucleophile due to the highly polarized C-Mg bond. wisc.eduorganic-chemistry.org

To synthesize an organosilane like this compound, a Grignard reagent is reacted with a suitable silicon electrophile. The synthesis can be envisioned through the reaction of an ethyl Grignard reagent (e.g., ethylmagnesium bromide, EtMgBr) with a silicon compound containing leaving groups, such as chloro or alkoxy groups. For instance, reacting EtMgBr with a precursor like tetraethoxysilane (TEOS) or trichloroethoxysilane would lead to the nucleophilic displacement of the ethoxy or chloro groups by the ethyl group from the Grignard reagent, thus forming the Si-C bond.

The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are extremely strong bases and will react readily with any protic source, such as water, which would quench the reagent and halt the desired reaction. wikipedia.org

This compound as a Precursor in Advanced Thin Film Deposition

Organoalkoxysilane precursors are critical for the deposition of high-quality silicon-based thin films used in microelectronics and other advanced technologies. The molecular structure of the precursor directly influences the deposition process and the final properties of the film.

Atomic Layer Deposition (ALD) is a vapor-phase technique that allows for the growth of ultrathin, highly conformal, and uniform films with atomic-level precision. The process is based on sequential, self-limiting surface reactions. hanyang.ac.kr While this compound itself is a potential precursor, similar aminosilanes such as bis(diethylamino)silane (B1590842) (BDEAS) are well-studied and illustrate the deposition mechanism for SiO₂ films. tno.nl

The ALD of SiO₂ using an aminosilane (B1250345) precursor and an oxygen source (like ozone or an O₂ plasma) typically follows a two-step cycle:

Precursor Pulse : The silicon precursor (e.g., BDEAS) is introduced into the reactor. It chemisorbs onto the substrate surface, which is typically hydroxylated (-OH groups). The precursor reacts with the surface groups, releasing a byproduct (e.g., diethylamine). This reaction is self-limiting; once all the surface sites are occupied, the reaction stops.

Oxidant Pulse : After purging the excess precursor, the oxidant (e.g., O₃ or O₂ plasma) is pulsed into the reactor. It reacts with the new surface layer, removing the remaining organic ligands and forming a layer of SiO₂, while regenerating the hydroxylated surface for the next cycle. hanyang.ac.krnih.gov

By repeating this cycle, a SiO₂ film is grown in a layer-by-layer fashion. The growth per cycle (GPC) is a key parameter and depends on the precursor, temperature, and oxidant used. Low-temperature deposition is often possible, making ALD compatible with thermally sensitive substrates. nih.govresearchgate.net

Precursor Oxidant Deposition Temp. (°C) Growth Per Cycle (Å/cycle) Reference
Bis(diethylamino)silane (BDEAS)O₂ plasma100-300~1.0 tno.nl
Di-isopropylaminosilane (DIPAS)Ozone1501.2 hanyang.ac.kr
Bis(tertiary-butylamino)silane (BTBAS)CO₂ plasma90~1.15 nih.gov
1,2-bis(diisopropylamino)disilane (BDIPADS)Ozone50-80~1.3 researchgate.net

Molecular Layer Deposition (MLD) is an extension of ALD that uses bifunctional organic precursors in addition to inorganic reactants to create organic-inorganic hybrid polymers. wikipedia.org This technique allows for the precise synthesis of flexible, porous, or functional hybrid films with tunable properties. uwo.carsc.org

The MLD process is analogous to ALD, relying on sequential and self-limiting surface reactions. wikipedia.org A typical MLD cycle for creating a hybrid material might involve:

Pulse A : An inorganic precursor (e.g., trimethylaluminum, TMA) is pulsed and reacts with the surface.

Pulse B : After purging, a bifunctional organic precursor (e.g., ethylene (B1197577) glycol) is introduced. It reacts with the new surface created by Pulse A, forming a new organic-terminated surface.

By repeating this AB cycle, a hybrid material is constructed one molecular layer at a time. This compound, with its reactive ethoxy group and stable ethyl groups, could theoretically be integrated into MLD schemes. For example, it could be used in combination with a diol or diamine to build siloxane-based hybrid polymers, offering a route to materials with tailored thermal, mechanical, and dielectric properties. njtech.edu.cnrsc.org

Oligomerization and Polymerization Pathways Involving this compound

This compound's single ethoxy group makes its role in polymerization distinct from that of di- or tri-functional alkoxysilanes. While it cannot form a polysiloxane backbone on its own through polycondensation, it is a crucial precursor for creating functionalized silanes and serves as a modifying agent in polymerization processes, allowing for precise control over polymer structure and properties.

Polycondensation of Organoalkoxysilanes

Polycondensation of organoalkoxysilanes is a fundamental method for producing polysiloxanes, with applications ranging from fluids and resins to rubbers. uni-wuppertal.de The process typically involves hydrolysis of the alkoxy groups to form reactive silanol (B1196071) (Si-OH) groups, followed by a condensation reaction where these silanol groups react with each other (or with remaining alkoxy groups) to form siloxane (Si-O-Si) bonds, releasing water or alcohol as a byproduct. uni-wuppertal.deresearchgate.net

This reaction, known as hydrolytic polycondensation, can be catalyzed by acids or bases. researchgate.net In an acid-catalyzed medium, the process involves a series of reversible sequential and parallel stages. researchgate.net The structure of the resulting polymer is highly dependent on the functionality of the starting organoalkoxysilane monomer—that is, the number of hydrolyzable alkoxy groups attached to the silicon atom.

Difunctional Silanes (e.g., Diethoxydimethylsilane): These monomers have two hydrolyzable groups and typically form linear polymer chains or cyclic units. uni-wuppertal.de

Trifunctional Silanes (e.g., Methyltrimethoxysilane): With three hydrolyzable groups, these monomers can form cross-linked, three-dimensional networks, leading to silicone resins. uni-wuppertal.denih.gov

Monofunctional Silanes (e.g., this compound): Possessing only one hydrolyzable group, these silanes cannot form a polymer chain on their own. Instead, they act as "chain stoppers" or "end-cappers." uni-wuppertal.de When introduced into a polycondensation reaction with di- or tri-functional silanes, a this compound molecule can react with a growing polymer chain, effectively terminating its growth at that end. This is because after its single ethoxy group is consumed, it leaves no further sites for condensation.

The conditions of the polycondensation reaction significantly influence the final product's molecular weight and structure. Factors such as the monomer-to-water molar ratio, temperature, reaction time, and the presence of a catalyst can be tuned to control the outcome. researchgate.netnih.gov For instance, in the hydrolytic polycondensation of methyltrimethoxysilane, increasing the amount of water and the reaction temperature generally leads to a higher monomer conversion and a decrease in the content of residual methoxy (B1213986) groups. nih.gov Similarly, when functionalizing nanoparticles with aminopropyl-alkoxysilanes, the structure of the silane plays a key role. The use of 3-aminopropyl-diethyl-ethoxysilane (APES), which has only one hydrolyzable group, results in a lower density of functional groups on the surface compared to trifunctional silanes like 3-aminopropyl-triethoxysilane (APTES), due to the steric hindrance from the ethyl groups and the monofunctional nature of the silane. unimi.it

Table 1: Influence of Reaction Parameters on Hydrolytic Polycondensation of Alkoxysilanes

ParameterInfluence on the Polymerization ProcessExample OutcomeSource
Monomer Functionality Determines the fundamental structure of the polymer (linear, branched, or cross-linked network). Monofunctional silanes act as chain terminators.Dichlorodimethylsilane yields linear chains and cycles; Trichloromethylsilane forms 3D networks. uni-wuppertal.de uni-wuppertal.de
Temperature Affects the rates of hydrolysis and condensation, influencing molecular weight and monomer conversion.In the synthesis of eugenol-containing oligoorganosilsesquioxanes, temperature changes affected the molecular weight and structure of the oligomer. researchgate.net researchgate.net
Monomer/Catalyst Ratio The molar ratio between the alkoxysilane and the catalyst (e.g., acetic acid) can alter the molecular weight characteristics of the resulting oligomer.Varying the ratio of alkoxysilane to acetic acid was shown to affect the molecular structure of the formed oligomer. researchgate.net researchgate.net
Water-to-Monomer Ratio Controls the extent of hydrolysis. An excess of water can drive the reaction toward completion but may also affect the final polymer structure.In the synthesis of polysodiumoxy(methyl)siloxanes, an excess of water led to deviation from the ideal product structure. researchgate.net researchgate.net
Steric Hindrance Non-hydrolyzable groups (like the ethyl groups in this compound) can sterically hinder the reaction at the silicon center, affecting surface coating density.3-aminopropyl-diethyl-ethoxysilane (APES) leads to a lower loading of functional groups on nanoparticle surfaces compared to less hindered silanes. unimi.it unimi.it

Controlled Polymer Architecture through Targeted Synthesis

Achieving a controlled polymer architecture involves the precise synthesis of polymers with predetermined molecular weights, low dispersity (a narrow molecular weight distribution), and specific topologies such as block copolymers or star-shaped polymers. nih.govfiveable.me This level of control is typically achieved through living polymerization techniques, where chain termination and transfer reactions are largely eliminated. wikipedia.org While this compound itself is a monofunctional agent in polycondensation, its derivatives can be employed in advanced polymerization strategies to create highly defined architectures.

Living polymerization methods, now more formally termed reversible-deactivation radical polymerizations (RDRP) by IUPAC, allow polymer chains to "live" throughout the reaction, enabling the sequential addition of different monomers to form block copolymers. wikipedia.orgwikipedia.org Key techniques include:

Anionic Polymerization: This was one of the first methods to demonstrate living characteristics, particularly for monomers like styrene (B11656) and dienes. wikipedia.org It allows for the synthesis of block copolymers by sequentially adding different monomers to the living anionic chain end. wikipedia.org The synthesis of well-defined block copolymers containing poly(dimethylsiloxane) (PDMS) has been achieved using living anionic polymerization in conjunction with specialized linking agents. mdpi.com

Atom Transfer Radical Polymerization (ATRP): This robust technique uses a transition metal complex (often copper-based) to reversibly activate and deactivate the growing polymer chain. cmu.edu It enables the synthesis of well-defined polymers from a wide range of monomers with excellent control over molecular weight and low dispersity. cmu.edud-nb.info

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT employs a chain transfer agent (CTA), such as a dithioester, to mediate the polymerization. fiveable.me This method is highly versatile and can be used to create complex architectures like block copolymers by preparing a macro-CTA from the first monomer, which is then used to polymerize a second monomer. jku.atrsc.org

The role of this compound in these advanced syntheses is primarily as a building block for creating specialized functional monomers or initiators. For example, a molecule like isocyanatopropyl this compound can be reacted with other compounds to form a larger, functional silane that can be incorporated into a polymer. google.com By attaching a group capable of participating in a controlled polymerization (e.g., an ATRP initiator or a RAFT agent) to a this compound derivative, the unique properties of the silane can be precisely placed within a complex polymer architecture.

The inherent monofunctionality of this compound in hydrolysis/condensation reactions is itself a form of architectural control, providing a reliable method for limiting chain growth and defining the endpoints of polysiloxane chains. uni-wuppertal.de In more advanced systems, the synthesis of block copolymers can be achieved by using silicon-containing chain transfer agents in radical polymerization, which allows for control over the resulting polymer's molecular weight. rsc.org

Table 2: Comparison of Controlled Polymerization Techniques

TechniqueMechanismKey FeaturesPotential Role for this compound DerivativesSource
Anionic Polymerization Chain-growth polymerization initiated by a strong nucleophile (e.g., alkyllithium). Propagates via a carbanionic active center.Allows for synthesis of polymers with very low dispersity and well-defined block structures. Sensitive to impurities.A functionalized this compound could be used to terminate the living chain, adding a silane group at the polymer's end. wikipedia.org
Atom Transfer Radical Polymerization (ATRP) A reversible-deactivation radical polymerization mediated by a transition metal catalyst that cycles between oxidation states.Versatile for a wide range of monomers. Provides good control over molecular weight and architecture.A this compound derivative could be synthesized to act as the initiator for ATRP, incorporating the silane at the starting point of the polymer chain. cmu.edud-nb.info
Reversible Addition-Fragmentation Chain Transfer (RAFT) A reversible-deactivation radical polymerization controlled by a chain transfer agent (CTA).Tolerant of many functional groups and reaction conditions. Enables synthesis of block, graft, and star polymers.A this compound moiety could be attached to a RAFT agent, allowing for the creation of silane-containing block copolymers. fiveable.mejku.atrsc.org

Reaction Mechanisms and Chemical Reactivity of Diethylethoxysilane Systems

Hydrolysis and Condensation Processes of Ethoxysilanes

The transformation of ethoxysilanes, such as Diethylethoxysilane, into polysiloxane networks is fundamentally governed by a two-step reaction sequence: hydrolysis and condensation. nih.gov This polymerization process is a cornerstone of sol-gel chemistry. researchgate.net

The initial step is hydrolysis , where the ethoxy groups (–OC₂H₅) attached to the silicon atom are substituted by hydroxyl groups (–OH) upon reaction with water. This reaction produces a silanol (B1196071) intermediate and ethanol (B145695) as a byproduct. nih.gov

Hydrolysis Reaction: ≡Si-OC₂H₅ + H₂O ⇌ ≡Si-OH + C₂H₅OH nih.gov

Following hydrolysis, the condensation process begins. This step involves the reaction between silanol groups or between a silanol group and a remaining ethoxy group. These reactions lead to the formation of stable siloxane bridges (Si–O–Si), which are the repeating units of the resulting polymer network. nih.gov The condensation can proceed via two pathways: a water-producing condensation or an alcohol-producing condensation. nih.gov

Condensation Reactions:

≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O nih.gov

≡Si-OH + C₂H₅O-Si≡ → ≡Si-O-Si≡ + C₂H₅OH nih.gov

These reactions—hydrolysis and condensation—can occur concurrently after the initial formation of silanols, leading to a complex mixture of oligomers that eventually form a cross-linked gel network. gelest.com

Catalytic Effects on Hydrolysis and Silanol Formation

The rate of hydrolysis and subsequent condensation of ethoxysilanes is highly dependent on the pH of the reaction medium, and catalysts are typically added to accelerate the slow reactions in a neutral environment. researchgate.netafinitica.com Both acid and base catalysts are effective, but they operate through different mechanisms, influencing the structure of the final material. researchgate.net

Acid Catalysis: In an acidic medium, a proton (H⁺) rapidly protonates an ethoxy group, making it a better leaving group. A nucleophilic attack by a water molecule on the silicon atom then ensues. researchgate.net This mechanism is generally faster for hydrolysis than for condensation.

Base Catalysis: In an alkaline medium, the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. nih.gov This forms a pentacoordinate intermediate, which then expels an ethoxide ion. The base-catalyzed mechanism typically results in a higher condensation rate compared to the hydrolysis rate.

Catalyst TypeMechanismKey Features
Acid Electrophilic attack. Protonation of the ethoxy group, followed by nucleophilic attack by water. researchgate.netGenerally leads to faster hydrolysis than condensation, promoting linear or weakly branched polymers. researchgate.net
Base Nucleophilic attack. Hydroxide ion attacks the silicon atom, displacing the ethoxide group. nih.govTypically results in a faster condensation rate, leading to more highly cross-linked and particulate structures. nih.gov

Polycondensation Kinetics and Siloxane Network Development

The development of the siloxane network can be monitored by tracking the increase in the average molecular weight of the polymer over time. The degree of polymerization (Xn) is a key parameter, calculated from the number average molecular weight (Mn). rsc.org The conversion (p) of functional groups can then be determined from the degree of polymerization using the Carothers equation (p = 1 - 1/Xn). rsc.org

Research on the polycondensation of the closely related Diethoxydimethylsilane (B1329274) (DEDMS) in an active medium of acetic acid demonstrates the progressive nature of the polymerization. The molecular weight of the resulting α,ω-dihydroxypolydimethylsiloxanes increases steadily with reaction time. researchgate.net

Table: Molecular Weight Development in DEDMS Polycondensation researchgate.net The following table presents data on the change in molecular weight over time during the polycondensation of DEDMS, serving as an illustrative model for the network development of similar di-substituted diethoxysilanes.

Reaction Time (hours)Number Average Molecular Weight (Mn) (Da)
13500
212000
324000
445000
570000

This interactive table demonstrates the typical progression of molecular weight in a silane (B1218182) polycondensation reaction.

The kinetics follow a pattern where initial oligomer formation is followed by a slower process of linking these oligomers into a high-molecular-weight polymer network. mdpi.comnih.gov

Interactions with Carboxylic Acids

This compound can react with carboxylic acids in what is known as acido-hydrolytic polycondensation. researchgate.net In this process, the carboxylic acid, such as acetic acid, can act as a reactant, catalyst, and solvent. researchgate.net The reaction initially involves the esterification of the silane's ethoxy groups with the carboxylic acid, forming an acetoxysilyl intermediate. This is followed by hydrolysis of these groups by water, which can be generated in situ from the esterification of the byproduct ethanol with the excess carboxylic acid. researchgate.net

This method allows for controlled polycondensation, and by managing the reaction conditions, it is possible to selectively synthesize either linear oligomers or cyclosiloxanes with high yields. researchgate.net The direct conversion of carboxylic acids to esters (Fischer esterification) is an acid-catalyzed process, similar to the initial step in the acido-hydrolytic polycondensation of silanes. libretexts.orgchemguide.co.uk

Cross-Coupling Reactivity of Organosilicon Nucleophiles

Organosilicon compounds are versatile reagents in modern organic synthesis, particularly as nucleophiles in transition metal-catalyzed cross-coupling reactions. sigmaaldrich.com These reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. wikipedia.org While this compound itself is primarily a precursor for polymers, related organosilicon species serve as effective nucleophilic partners in various coupling reactions, such as the Hiyama, Suzuki, and Negishi couplings. wiley-vch.desioc-journal.cnnih.gov

The general mechanism for these reactions involves the activation of a stable organosilicon compound to generate a more reactive nucleophile, which then participates in a catalytic cycle with a transition metal complex, typically involving palladium or nickel. wikipedia.orgnih.gov This approach benefits from the broad functional group tolerance of many organosilicon reagents. nih.gov

Regioselectivity and Conversion Efficiency in Catalytic Cross-Coupling

A critical aspect of catalytic cross-coupling reactions is controlling the regioselectivity—the specific site at which the new bond is formed. In reactions involving organosilicon nucleophiles, the choice of catalyst, ligands, and reaction conditions can profoundly influence the outcome. rsc.org

For instance, studies on the nickel-catalyzed cross-coupling of silylzinc reagents (a type of silicon nucleophile) with allyl alcohols have demonstrated high yields and excellent regioselectivity. organic-chemistry.org The reaction selectively produces linear allylsilanes over branched isomers. organic-chemistry.org

In another example, the regioselectivity of the ring-opening of 2-arylaziridines with a silylborane reagent was completely switched by changing the palladium/copper dual catalyst system. rsc.org This highlights the sophisticated level of control achievable in modern cross-coupling chemistry.

Table: Catalyst-Controlled Regioselectivity in Ring-Opening Silylation of 2-Arylaziridine rsc.org This table illustrates how different catalytic conditions can direct the reaction to yield different structural isomers from the same starting materials.

Catalyst SystemAdditiveProduct RegioisomerYield
Pd₂(dba)₃ / Cu(OAc)₂ / XantphosPhenβ-silyl-α-phenethylamine85%
Pd(OAc)₂ / Cu(OAc)₂ / P(t-Bu)₃Phenβ-silyl-β-phenethylamine92%
Pd₂(dba)₃ / Cu(OAc)₂ / PPh₃Bpyα-silyl-β-phenethylamine>99%

This interactive table showcases the dramatic effect of catalyst and ligand choice on the regiochemical outcome of a C(sp³)–Si cross-coupling reaction.

The efficiency of these reactions is often high, providing synthetic chemists with reliable methods for constructing complex molecules that incorporate silicon. rsc.orgnih.gov

Fundamental Electron Flow and Bond Transformations

The chemical transformations of this compound are governed by fundamental principles of electron flow and bond rearrangement.

In hydrolysis and condensation reactions , the core transformation involves a nucleophilic substitution at the silicon center. nih.gov

Acid-catalyzed: The electron-deficient silicon atom, made more electrophilic by the protonation of an ethoxy group, is attacked by the lone pair of electrons on the oxygen atom of a water molecule. researchgate.net

Base-catalyzed: An electron-rich nucleophile (OH⁻) attacks the silicon atom, forming a transient pentacoordinate intermediate before the leaving group (⁻OC₂H₅) is expelled. nih.gov

In transition metal-catalyzed cross-coupling reactions , the electron flow is dictated by a catalytic cycle. wikipedia.orgnih.gov A common mechanism involves three key steps:

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) donates electrons to an organic electrophile (R-X), breaking the R-X bond and forming a new organometallic complex (R-Pd(II)-X). wikipedia.org

Transmetalation: The organosilicon nucleophile transfers its organic group to the metal center, displacing the halide (X) and forming a di-organometallic complex (R-Pd(II)-R'). nih.gov

Reductive Elimination: The two organic fragments (R and R') are joined together, and the C-C bond is formed. The metal catalyst is reduced back to its initial low-valent state (Pd(0)), allowing it to re-enter the catalytic cycle. wikipedia.org

In high-energy environments like plasma, bond transformations in silanes can also occur through electron-impact dissociation, where high-energy electrons collide with silane molecules, leading to the formation of reactive radicals and ions. rsc.orgresearchgate.net

Proton Transfer Dynamics

Proton transfer is a fundamental step in many reactions involving this compound, most notably in hydrolysis and polycondensation processes. The dynamics of proton transfer are critical as they often initiate the reaction cascade. In aqueous environments, particularly under acidic or basic catalysis, the hydrolysis of the Si-OEt (silicon-ethoxy) bond begins with a proton transfer event.

Under acidic conditions, a proton from the medium (e.g., a hydronium ion) attacks the oxygen atom of the ethoxy group. This protonation makes the ethoxy group a better leaving group (ethanol). The process transforms the neutral ethoxy ligand into a positively charged species, which weakens the Si-O bond and facilitates its cleavage. Theoretical studies on similar systems, such as hydrated proton complexes, reveal that such proton transfers can be exceptionally fast, occurring on femtosecond timescales. rsc.orghawaii.edu The efficiency of this initial proton transfer is a rate-determining factor for the subsequent steps of the reaction.

Conversely, in base-catalyzed hydrolysis, a hydroxide ion acts as the nucleophile, and proton transfer occurs in a later step. After the nucleophilic attack on the silicon atom, the resulting pentacoordinate intermediate may be stabilized or react further, with proton transfers involving surrounding water molecules to yield the final silanol product and an ethoxide anion.

The dynamics are not limited to simple protonation. In systems with limited water, proton transfer can occur between partially hydrolyzed intermediates. For instance, a proton can be transferred from a newly formed silanol group (Si-OH) to an adjacent ethoxy group on the same or another molecule, promoting further condensation. This interplay of inter- and intramolecular proton transfers governs the formation of complex siloxane networks. nih.gov The environment, including solvent polarity and the presence of catalysts, significantly influences the potential energy surface for these proton transfer events, dictating the reaction pathway and kinetics. rsc.orgrsc.orgwikipedia.org

Dissociation Events

The reactivity of this compound is characterized by the selective cleavage, or dissociation, of its chemical bonds. The specific dissociation events are dependent on the reaction conditions, such as the presence of reagents, catalysts, or the input of energy (e.g., thermal or radiative).

The most common dissociation event in the solution phase is the cleavage of the silicon-oxygen (Si-O) bond during hydrolysis. Following protonation of the ethoxy group, the weakened Si-O bond is broken upon nucleophilic attack, leading to the dissociation of an ethanol molecule and the formation of a silanol.

Another key dissociation event involves the silicon-hydride (Si-H) bond. This bond is central to hydrosilylation reactions, where this compound adds across a double or triple bond. In these reactions, catalyzed by transition metals like platinum, the Si-H bond is activated and effectively dissociates to allow the addition of the silyl (B83357) group and the hydrogen atom to the unsaturated substrate.

In the gas phase, techniques like tandem mass spectrometry (MS/MS) can be used to study the intrinsic dissociation pathways of ionized this compound. nih.gov Methods such as collision-induced dissociation (CID) involve accelerating the molecular ion and colliding it with neutral gas molecules. chemguide.co.uk This process deposits internal energy, leading to fragmentation. The fragmentation patterns reveal the weakest bonds and most stable fragment ions. While specific data for this compound is not broadly published, for similar alkoxysilanes, fragmentation is often initiated by the loss of an alkyl radical from the silicon atom or the loss of the alkoxy group.

The table below summarizes the primary bond dissociation events for this compound in different chemical environments.

Bond Reaction Type Description
Si-O (Ethoxy)Hydrolysis/AlcoholysisCleavage facilitated by protonation or nucleophilic attack, releasing an alcohol molecule.
Si-HHydrosilylationActivation by a metal catalyst leads to the addition of Si and H across an unsaturated bond.
Si-C (Ethyl)Mass SpectrometryFragmentation can occur via loss of an ethyl radical (C₂H₅•) from the silicon center.
C-O (Ethoxy)Mass SpectrometryCleavage within the ethoxy group can lead to the loss of an ethylene (B1197577) molecule.

Nucleophilic Attack Patterns

The silicon atom in this compound is electrophilic due to the polarization of its bonds with the more electronegative oxygen and hydrogen atoms. This makes it a primary target for nucleophilic attack. The pattern of attack is a defining feature of its reactivity, leading to substitution reactions at the silicon center.

The most prevalent example is the hydrolysis reaction, where water acts as the nucleophile. savemyexams.com Although water is a weak nucleophile, the reaction proceeds, often accelerated by acid or base catalysis. libretexts.orgchemguide.co.uk The oxygen atom of a water molecule attacks the silicon atom, initiating the formation of a pentacoordinate, trigonal bipyramidal intermediate. This intermediate is transient and quickly resolves by expelling the ethoxy group (as ethanol), resulting in a silanol (a compound with a Si-OH group). savemyexams.com

This pattern is not limited to water. Other nucleophiles can also attack the silicon atom, leading to a variety of products. The general mechanism involves the displacement of one of the substituents on the silicon, typically the ethoxy group due to its ability to leave as a stable alcohol molecule.

The table below details the nucleophilic attack patterns by various nucleophiles on this compound.

Nucleophile Reagent Example Product Type Reaction Description
WaterH₂OSilanolHydrolysis reaction leading to the formation of a Si-OH bond. savemyexams.com
AlcoholROHAlkoxysilaneAlcoholysis or transesterification, exchanging one alkoxy group for another.
Hydroxide IonNaOHSilanolateBase-catalyzed hydrolysis where OH⁻ is a stronger nucleophile than water. libretexts.org
Cyanide IonKCNCyanosilaneSubstitution of the ethoxy group with a cyano group. chemistrysteps.com
AmineRNH₂Aminosilane (B1250345)Substitution of the ethoxy group with an amino group.

The stereochemical outcome of nucleophilic attack, particularly for chiral silanes, can proceed through different mechanisms, such as the Sₙ2 or Sₙ1 pathways, influencing the configuration of the product. slideshare.net For this compound, the reaction typically follows a mechanism resembling the Sₙ2 process, involving the formation of the pentacoordinate intermediate.

Molecular Rearrangement Pathways

Molecular rearrangements are organic reactions where the carbon skeleton or functional groups of a molecule are reorganized to form a structural isomer. tmv.ac.in While many types of rearrangements exist, such as the Pinacol, Beckmann, and Claisen rearrangements, intramolecular rearrangements of the this compound molecule itself are not a prominent feature of its chemistry under typical conditions. libretexts.orgmasterorganicchemistry.com Its reactivity is dominated by substitution at the silicon center.

However, this compound can participate in, or facilitate, reactions that involve molecular rearrangements of other substrates. For instance, in certain catalytic processes, a silyl group can direct or influence the rearrangement of an adjacent carbocation or other reactive intermediate. msu.edu

A relevant area where silyl ethers (products derived from silanes) are involved in rearrangements is the Brook rearrangement, which involves the migration of a silyl group from a carbon to an oxygen atom. While this is not a rearrangement of this compound itself, it illustrates a pathway common to organosilicon compounds. If this compound were used to form a silyl ether on a suitable substrate, that product could then undergo such a rearrangement.

Another context is in reactions where an intermediate formed from this compound might undergo rearrangement. For example, during certain complex syntheses, the addition of the diethylethoxysilyl group to a molecule could create a strained intermediate that rearranges to a more stable form. The Favorskii rearrangement, for example, proceeds through a cyclopropanone (B1606653) intermediate which can be influenced by substituents. Although direct examples involving this compound are scarce in the literature, its electronic and steric properties could influence the regioselectivity of such a rearrangement if it were part of the reacting substrate.

Applications and Materials Science Integration of Diethylethoxysilane

Diethylethoxysilane in Sol-Gel Derived Materials

The sol-gel process is a versatile method for producing solid materials from small molecules. It involves the conversion of monomers into a colloidal solution (sol) that acts as the precursor for an integrated network (gel) of either discrete particles or network polymers. researchgate.net This technique is widely used for creating materials like ceramics, glass, and thin-film coatings due to its flexibility, cost-effectiveness, and low-temperature requirements. researchgate.net

This compound is a key precursor in the fabrication of organically modified silica (B1680970) (ORMOSIL) materials. nih.govdss.go.th ORMOSILs are a class of hybrid materials where organic components are integrated into an inorganic silica network. This is achieved by using organosilane precursors, such as this compound, where one or more alkoxy groups are replaced by non-reactive alkyl groups. dss.go.th During the sol-gel process, these alkyl groups remain intact and become incorporated into the final xerogel network. dss.go.th

The fabrication process typically involves the hydrolysis and condensation of the silane (B1218182) precursors. In the case of ORMOSILs, trifunctional alkoxysilanes and silicon alkoxides act as excellent cross-linkers, leading to the formation of a rigid network. qualitas1998.net The organic groups from precursors like this compound protrude from the surface of the silica network, imparting organic characteristics to the inorganic matrix. researchgate.net This unique structure allows for the creation of materials with tailored properties for a wide range of applications.

A significant advantage of using this compound and other organosilanes in sol-gel synthesis is the ability to tailor the functionality and porosity of the resulting matrix. dss.go.thqualitas1998.net The nature of the alkyl group on the silane precursor greatly influences the characteristics of the final glass. dss.go.th By varying the type and concentration of the organosilane precursor, the properties of the ORMOSIL can be precisely controlled.

The porosity of the sol-gel matrix is a critical parameter that can be adjusted. The sol-gel process allows for the creation of microporous networks. dss.go.th The size and distribution of these pores can be influenced by the reaction conditions and the choice of precursors. This controlled porosity is crucial for applications such as hosting various organic and inorganic substrates. nih.gov

Furthermore, the organic groups introduced by this compound modify the surface chemistry of the silica matrix. For instance, the presence of ethyl groups can create a more hydrophobic environment within the pores, which is beneficial for certain applications like sensors. dss.go.th This ability to fine-tune both the physical structure (porosity) and the chemical nature (functionality) of the matrix makes ORMOSILs highly versatile materials. qualitas1998.net

The sol-gel process is a prominent technique for the deposition of thin films and advanced coatings. researchgate.netresearchgate.net This method allows for the formation of uniform coatings on various substrates with controlled thickness and properties. researchgate.netmdpi.com this compound, as a precursor for ORMOSILs, plays a role in the development of these advanced coatings. qualitas1998.net

Sol-gel derived coatings can be applied using techniques such as dip-coating or spin-coating. mdpi.comchimicatechnoacta.ru The process involves applying the sol onto a substrate, followed by drying and curing to form a solid film. The properties of the resulting coating, such as hardness and elasticity, can be finely tuned by adjusting the composition of the precursor sol. qualitas1998.net For instance, the degree of alkylation in an ORMOSIL film influences its mechanical properties. qualitas1998.net

These coatings find applications in diverse fields, including microelectronics and chemical sensing. qualitas1998.net The ability to create coatings with specific functionalities, such as hydrophobicity or tailored mechanical responses, makes the sol-gel method with precursors like this compound a valuable tool in materials science. dss.go.thqualitas1998.net Research has also explored the use of sol-gel derived coatings for environmental protection, offering a more eco-friendly alternative to some traditional coating methods. nih.gov

The porous nature of sol-gel matrices makes them ideal for the entrapment and encapsulation of various molecules, including enzymes and other biomolecules. researchgate.netnih.gov This process involves the formation of the gel network around the molecule of interest, effectively trapping it within the pores. researchgate.net The mild conditions of the sol-gel process are often compatible with maintaining the activity of sensitive biological molecules. nih.gov

This compound contributes to the creation of ORMOSIL matrices that can be tailored for specific encapsulation applications. dss.go.th The modified hydrophobicity and pore environment of these matrices can enhance the stability and functionality of the entrapped species. dss.go.th For example, a hydrophobic ORMOSIL matrix was used to encapsulate a fluorescent dye for the detection of carbon dioxide. dss.go.th

The sol-gel entrapment technique is utilized in the development of biosensors, where the encapsulated biomolecule acts as the sensing element. nih.gov The porous matrix allows the analyte to diffuse in and interact with the entrapped molecule, while the matrix itself provides a stable and protective environment. dss.go.thnih.gov This methodology has also been explored for applications in drug delivery and biocatalysis. nih.govrsc.org

Surface Modification and Interfacial Science

Surface and interface science is a field dedicated to understanding and manipulating the properties of material surfaces and the interactions that occur at the boundaries between different materials. ebsco.com This includes altering surface characteristics like chemistry and topography to improve performance in various applications. ebsco.com

This compound can be used in processes that engineer silica-like surfaces on a variety of substrates. The sol-gel method, for instance, can deposit a thin layer of silica or ORMOSIL onto a material, effectively changing its surface properties. nih.gov This is particularly relevant for modifying the surfaces of metals and other inorganic materials. ethernet.edu.et

The process often involves the reaction of silanol (B1196071) groups (Si-OH) on the surface of the substrate with the silane precursor. ethernet.edu.etmdpi.com This creates a strong covalent bond between the substrate and the silica-based coating. The resulting surface can exhibit properties of silica, such as improved adhesion or altered hydrophobicity.

This surface engineering is crucial in many technological applications. For example, modifying a surface to be more receptive to paints or adhesives can significantly improve the durability of a product. ictp.it The ability to create a stable and uniform silica-like layer using precursors like this compound is a key aspect of modern materials engineering.

Manipulation of Surface Topography and Interfacial Properties

This compound is instrumental in altering the surface topography and interfacial properties of materials. The modification of a material's surface at a microscopic level can significantly influence its macroscopic behaviors, such as hydrophobicity and interactions with other materials. mdpi.comdovepress.com

The chemical composition and the topography of a surface are key determinants of its wetting behavior. mdpi.com While chemical modifications alone can produce hydrophobic surfaces, achieving superhydrophobicity often requires specific surface texturing. mdpi.com The application of silanes, including those with structures similar to this compound, can impart hydrophobic characteristics to inorganic surfaces. dow.com This is achieved by creating a durable water-repellent layer. dow.com

Research has shown that even slight modifications to the chemical structure of molecules at an interface can dramatically alter the interfacial properties. univ-rennes1.fr This principle is central to the function of this compound, where its application can lead to significant changes in surface energy and interactions. The ability to manipulate surface topography and chemistry allows for the design of materials with tailored properties for specific applications, such as advanced optical devices and stretchable electronics. plasmatreatment.co.uk

The following table outlines the effects of surface modifications on material properties:

Modification Type Effect on Surface Resulting Property
Chemical ModificationAlters surface free energyIncreased hydrophobicity mdpi.com
Topographical PatterningCreates micro/nano-scale roughnessSuperhydrophobicity mdpi.com
Silane TreatmentForms a siloxane network on the surfaceWater repellency, altered interfacial tension dow.com

Adhesion Promotion and Coupling Agent Functionalities

This compound and similar silane compounds are widely recognized for their role as adhesion promoters and coupling agents, bridging the interface between dissimilar materials, such as inorganic substrates and organic polymers. dow.comchemsilicone.com This functionality is critical in the formulation of high-performance adhesives, coatings, and composite materials.

The mechanism of silane adhesion promoters involves the reaction of the silane with hydroxyl groups present on the substrate surface, often in the presence of moisture. dow.comchemsilicone.com This reaction forms a durable silicone resin network that creates strong chemical bonds at the interface. dow.com By forming these robust interfacial bonds, silane coupling agents enhance the transfer of properties between the different components of a composite material. chemsilicone.com

The dual functionality of organofunctional silanes allows them to improve initial adhesion and protect the bonded system from moisture-induced degradation, thereby extending the service life of the material. onlytrainings.com Mixtures of different silanes can be employed to achieve enhanced water resistance, thermal stability, or crosslinking at the bonding site. dow.com

Silanes can be applied either as a primer to the substrate before the application of a coating or adhesive, or they can be directly incorporated into the formulation. onlytrainings.com When used as a primer, the silane is typically diluted in a solvent and applied to the surface. onlytrainings.com

Nanoparticle Surface Functionalization for Enhanced Performance

The surface functionalization of nanoparticles is a critical step in tailoring their properties for a wide range of applications, from biomedical technologies to advanced materials. nih.govfrontiersin.org this compound can be utilized in silanization, a common method for modifying nanoparticle surfaces to improve their stability, dispersibility, and biocompatibility. mdpi.com

Silanization involves coating nanoparticles with a layer of silica, which can protect the nanoparticle core, especially under acidic conditions, and provide a surface for further ligand attachment. mdpi.com This modification is essential for nanoparticles that are initially hydrophobic, allowing them to be dispersed in aqueous biological environments. mdpi.com The process can be achieved through both non-covalent and covalent conjugation methods. nih.gov

The functionalization of nanoparticles can significantly enhance their performance. For example, modifying the surface of iron oxide nanoparticles (IONPs) with silanes improves their biocompatibility and functionality for applications like magnetic resonance imaging (MRI) and targeted drug delivery. mdpi.com Similarly, the surface modification of nano-Al2O3 with a silane coupling agent has been shown to improve its compatibility with a polyimide matrix, leading to enhanced mechanical properties of the resulting composite. mdpi.com

The table below summarizes common strategies for nanoparticle surface modification:

Functionalization Strategy Description Primary Goal
SilanizationCoating with a silica layer. mdpi.comImprove stability, biocompatibility, and provide a surface for further functionalization. mdpi.com
Ligand ExchangeReplacing the original surface ligands with new functional groups. mdpi.comEnhance water solubility and colloidal stability. mdpi.com
Polymer GraftingAttaching polymer chains to the nanoparticle surface. frontiersin.orgImprove stability, reduce toxicity, and prolong circulation time. frontiersin.org
Electrostatic StabilizationAttachment of ionic groups to the nanoparticle surface. dovepress.comPrevent aggregation through electrostatic repulsion. dovepress.com

Polymer Surface Modification Techniques

Modifying the surface of polymers is essential for enhancing their performance in various applications by improving properties like adhesion, wettability, and biocompatibility without altering the bulk characteristics of the material. scitechnol.comnumberanalytics.com this compound can be involved in these modification processes, particularly through chemical grafting techniques.

Several methods are employed for polymer surface modification:

Plasma Treatment: This technique uses ionized gas to alter the surface chemistry of polymers, introducing reactive chemical groups that improve adhesion. scitechnol.comnumberanalytics.com

Chemical Grafting: This involves covalently attaching functional molecules to the polymer surface. scitechnol.comnumberanalytics.com This method offers precise control over the introduced functionalities. scitechnol.com

Coating Techniques: A layer of a different material is deposited onto the polymer surface to impart desired properties. numberanalytics.com

Photografting: Light is used to initiate chemical reactions that graft functional groups onto the polymer surface. scitechnol.com

These techniques are crucial for applications in diverse fields. In the biomedical industry, surface modifications enhance the integration of medical implants and reduce adverse biological reactions. scitechnol.com In the aerospace and automotive industries, improved adhesion through surface modification is critical for the performance of adhesive bonds. scitechnol.com For instance, ultraviolet graft polymerization has been used to covalently link polymers to the surface of poly(dimethylsiloxane) (PDMS) microchannels, resulting in more hydrophilic surfaces with reduced protein adsorption. nih.gov

This compound as a Building Block in Polymer Systems

This compound serves as a fundamental component in the synthesis of various polymer systems, acting as both a monomer and a crosslinking agent. Its chemical structure allows for its incorporation into polymer backbones and for the formation of networked structures.

Monomer and Co-monomer Roles in Silicone Polymer Synthesis

In the synthesis of silicone polymers, also known as polysiloxanes, monomers like this compound are essential building blocks. dakenchem.comdakenchem.com The polymerization process transforms these monomers into long polymer chains or complex networks, leading to a wide variety of silicone materials with diverse properties. dakenchem.com

The industrial synthesis of polydimethylsiloxane (B3030410) (PDMS), a widely used silicone polymer, often starts from the hydrolysis of dichlorodimethylsilane. wikipedia.orgresearchgate.net The properties of the final silicone polymer, such as its viscosity and molecular weight, are influenced by the type of monomers used and the polymerization conditions. dakenchem.comresearchgate.net

This compound can act as a co-monomer, where it is copolymerized with other monomers to tailor the properties of the resulting polymer. googleapis.com The inclusion of different siloxane units allows for the creation of copolymers with specific characteristics, such as modified flexibility, thermal stability, or surface properties. mdpi.com For example, siloxane macromers, which are essentially large monomers, can be copolymerized with traditional organic monomers to introduce desirable silicone properties into an organic polymer backbone. gelest.com

Crosslinking Agent Applications in Polymer Network Formation

Crosslinking is a chemical process that links polymer chains together to form a three-dimensional network. rjpdft.comsigmaaldrich.com This process transforms polymers from a liquid or thermoplastic state into a more rigid and stable material with enhanced mechanical strength, thermal stability, and chemical resistance. rjpdft.comebeammachine.com

This compound, with its reactive ethoxy groups, can function as a crosslinking agent. The ethoxy groups can hydrolyze to form silanol groups, which then condense with other silanol groups or with reactive sites on polymer chains to form stable siloxane (Si-O-Si) crosslinks.

The addition of crosslinking agents is a common strategy to improve the properties of polymers. For instance, in denture base resins, the inclusion of a crosslinking agent like glycol dimethacrylate provides covalent bonds between linear polymer chains, stabilizing the structure and improving properties such as water sorption and flexural strength. nih.gov Similarly, this compound can be used to create crosslinked networks in various polymer systems, enhancing their performance for specific applications. google.com The degree of crosslinking is a critical parameter that influences the final properties of the polymer network. sigmaaldrich.com

Integration in Advanced Composite Material Development

This compound, a member of the organosilane family, plays a pivotal role in enhancing this interfacial adhesion. Its bifunctional nature allows it to act as a molecular bridge between the inorganic reinforcement and the organic polymer matrix. The ethoxy groups of the silane can hydrolyze to form reactive silanol groups. These silanol groups can then condense with hydroxyl groups present on the surface of inorganic fillers, such as glass fibers or silica particles, forming stable covalent bonds. Concurrently, the diethyl group of the silane provides organophilic character, enabling it to interact and co-react with the polymer matrix during the composite's curing or processing stage. This dual reactivity is the cornerstone of its function as a coupling agent.

Detailed Research Findings

While specific research data exclusively detailing the performance of this compound in a wide array of commercially available composites is not extensively documented in publicly accessible literature, the principles of its function are well-established through extensive research on analogous silane coupling agents. The application of such silanes typically results in significant improvements in the mechanical and physical properties of the resulting composite materials.

Research on similar ethoxy-functional silanes has consistently demonstrated their ability to improve the dispersion of fillers within the polymer matrix. osti.gov Without a coupling agent, inorganic fillers tend to agglomerate due to their hydrophilic nature, leading to stress concentrations and points of failure within the composite. By modifying the surface of the filler to make it more compatible with the hydrophobic polymer matrix, this compound can facilitate a more uniform distribution of the reinforcement. This enhanced dispersion contributes to more isotropic material properties and a reduction in defects.

The table below provides a representative illustration of the expected improvements in the mechanical properties of a hypothetical glass fiber-reinforced polymer composite following the surface treatment of the glass fibers with an ethoxy-functional silane like this compound. The data is based on typical percentage improvements reported in the literature for similar systems.

Table 1: Representative Mechanical Property Improvements in a Glass Fiber-Reinforced Polymer Composite with Silane Treatment

Mechanical Property Untreated Composite Silane-Treated Composite Percentage Improvement (%)
Tensile Strength (MPa) 350 455 30
Flexural Strength (MPa) 500 675 35
Impact Strength (kJ/m²) 60 84 40

Spectroscopic Analysis and Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of diethylethoxysilane, offering unparalleled detail about its structure and reactivity. mdpi.comembl-hamburg.de By analyzing the magnetic properties of atomic nuclei, NMR can map out the molecular framework and monitor changes during chemical processes. mdpi.com The correlation between a compound's geometric structure and its NMR spectra is fundamental, although complex spectra often require theoretical techniques for full interpretation. mdpi.com

29Si NMR spectroscopy is particularly powerful for studying the hydrolysis and subsequent polycondensation of alkoxysilanes like this compound. rsc.org This method allows for the direct observation and quantification of silicon-containing species as they evolve during a reaction. unavarra.es The hydrolysis process involves the conversion of ethoxy groups (–OEt) to silanol (B1196071) groups (–OH), followed by polycondensation where siloxane bonds (Si–O–Si) are formed.

The chemical shift in 29Si NMR is highly sensitive to the electronic density at the silicon atom, which changes as the attached functional groups are altered. unavarra.es For instance, the hydrolysis of an ethoxy group and the formation of a siloxane bridge cause a predictable shift in the 29Si signal. This allows researchers to track the concentration of the initial precursor, hydrolyzed intermediates (e.g., diethyl(ethoxy)silanol), and various condensed species like dimers, trimers, and cyclic structures in real-time. unavarra.esresearchgate.net

Studies on analogous compounds such as diethoxydimethylsilane (B1329274) (DMDES) demonstrate that time-dependent 29Si NMR data can illustrate the rapid equilibration between monomeric species and the subsequent formation of siloxane bonds. researchgate.net In the acid-catalyzed polymerization of DMDES, monomeric species were observed to reach a meta-equilibrium in under four minutes. researchgate.net The reactivity of dialkoxydiorganosilanes in hydrolytic polycondensation generally decreases with the increasing length of the alkoxy-groups. researchgate.net

Table 1: Representative 29Si NMR Chemical Shifts for Species in Alkoxysilane Hydrolysis & Condensation Note: This table is illustrative, based on data for similar di- and tri-alkoxysilanes. Exact shifts for this compound species may vary based on reaction conditions.

Silicon EnvironmentType of SpeciesTypical Chemical Shift Range (ppm)
R₂Si(OR')₂Monomer Precursor-40 to -60
R₂Si(OR')(OH)Hydrolyzed Intermediate-50 to -70
R₂Si(OH)₂Fully Hydrolyzed Monomer-60 to -80
(OR')R₂Si-O-SiR₂(OR')Dimer-70 to -90
Cyclic Oligomers (e.g., D₄)Condensed Species-18 to -22

Data compiled from studies on analogous alkoxysilanes. researchgate.netmdpi.com

While 29Si NMR provides specific information about the silicon center, a combination of NMR techniques, including 1H and 13C NMR, is used for complete molecular structure elucidation. mdpi.com These methods confirm the identity and arrangement of the organic moieties—the ethyl and ethoxy groups—attached to the silicon atom.

1H NMR provides information on the number and types of hydrogen atoms, while 13C NMR reveals the carbon skeleton. For this compound, these spectra would show distinct signals for the methyl (CH₃) and methylene (B1212753) (CH₂) protons and carbons in both the ethyl and ethoxy groups, with their integrations and splitting patterns confirming the structure.

Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to determine the molecule's conformational details. embl-hamburg.denih.gov These techniques reveal through-bond and through-space correlations between atoms, respectively, which helps in understanding the three-dimensional arrangement and potential flexibility of the molecule in solution. embl-hamburg.dediva-portal.org The chemical shifts themselves contain structural information, as they are dependent on the nucleus's local environment. embl-hamburg.de

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) spectroscopy and its more advanced variant, Fourier-Transform Infrared (FTIR) spectroscopy, are used to identify chemical bonds and functional groups within a molecule by measuring its absorption of infrared radiation. studymind.co.ukwisc.edu

The IR spectrum of this compound displays characteristic absorption bands that act as a fingerprint for its specific set of chemical bonds. Each functional group vibrates at a specific frequency, and when the molecule is irradiated with IR light of that same frequency, it absorbs the energy, resulting in a peak in the spectrum. wisc.edu

Key absorptions for this compound include:

C-H Stretching: Strong absorptions in the 2850–3000 cm⁻¹ region arise from the stretching vibrations of the C-H bonds in the ethyl and ethoxy groups. libretexts.org

Si-O-C Stretching: A strong, characteristic band for the Si-O-C linkage is typically observed.

C-H Bending: Vibrations corresponding to the bending or deformation of C-H bonds appear in the fingerprint region (around 1350-1470 cm⁻¹). libretexts.org

Si-C Stretching: The stretching of the silicon-carbon bonds also gives rise to absorptions in the fingerprint region.

The absence of a broad band in the 3200-3600 cm⁻¹ region would confirm the absence of hydroxyl (O-H) groups, indicating a pure, unhydrolyzed sample. core.ac.uk Conversely, the appearance of this band signifies the onset of hydrolysis.

Table 2: Characteristic IR Absorption Frequencies for this compound

BondFunctional GroupWavenumber Range (cm⁻¹)Intensity
C-HAlkyl (stretch)2850-3000Strong
C-HCH₂ & CH₃ (bend)1350-1470Medium
Si-O-CAlkoxysilane (stretch)1070-1100Strong
Si-CAlkylsilane (stretch)1200-1250 / 650-850Medium-Weak

Data derived from general IR spectroscopy tables and analysis of similar compounds. libretexts.orgorgchemboulder.com

In situ FTIR spectroscopy is a valuable technique for monitoring chemical reactions and film growth in real-time. xjtu.edu.cnrsc.org By placing an attenuated total reflectance (ATR) probe directly into the reaction vessel or deposition chamber, spectra can be collected continuously as the process unfolds. nih.gov This provides critical kinetic and mechanistic information that might be missed with offline analysis. frontiersin.org

For this compound, in situ FTIR can be used to study its use as a precursor for the deposition of silicon dioxide (SiO₂) thin films. colorado.eduresearchgate.net Researchers can monitor the disappearance of precursor-related bands (e.g., Si-O-C) and the simultaneous emergence of bands corresponding to the growing film, such as the broad and strong Si-O-Si absorption band (around 1000-1200 cm⁻¹). researchgate.net This real-time analysis allows for precise control over the reaction, enabling the optimization of conditions to achieve desired film properties. nih.gov The technique is sensitive enough to probe surface reactions and the transformation of thin films during processes like chemical vapor deposition. nih.govresearchgate.net

Mass Spectrometry (MS) for Component Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, making it highly effective for identifying compounds and analyzing the components of a mixture. rsc.org The technique is extremely sensitive, capable of analyzing samples as small as a few nanograms. rsc.org

When this compound is introduced into a mass spectrometer, it is ionized, and the resulting molecular ion's mass is measured, allowing for the confirmation of its molecular weight. bioanalysis-zone.com High-resolution mass spectrometry can determine the exact mass, which helps to confirm the elemental formula. bioanalysis-zone.com

Furthermore, the high energy of the ionization process often causes the molecule to break apart into characteristic fragments. The resulting fragmentation pattern is a unique fingerprint that helps to confirm the molecule's structure. For this compound, common fragments would likely result from the cleavage of ethyl and ethoxy groups. This fragmentation data, combined with information from other analytical methods like NMR and IR, provides a comprehensive characterization of the compound. rsc.orggoogle.com MS is also invaluable for detecting impurities or byproducts in a sample, as each component in a mixture can be separated and identified. nih.gov

Advanced Spectroscopic Methods for Materials Characterization

The comprehensive characterization of materials derived from or containing this compound necessitates the use of advanced spectroscopic techniques. These methods provide detailed insights into the chemical structure, phase, crystallinity, and elemental composition of the materials.

Raman Spectroscopy

Raman spectroscopy is a non-destructive analytical technique that yields detailed information about the chemical structure, phase, polymorphism, crystallinity, and molecular interactions within a material. horiba.comhoriba.com It relies on the inelastic scattering of monochromatic light, typically from a laser source, which interacts with the molecular vibrations of the material. horiba.comwikipedia.org The resulting Raman spectrum serves as a unique "fingerprint" of the material, allowing for its identification and characterization. horiba.comedinst.com

In the context of this compound-based materials, Raman spectroscopy can be employed to:

Identify Molecular Structure: The technique can confirm the presence of specific chemical bonds and functional groups within the material, providing qualitative data on its composition. horiba.comnumberanalytics.com

Analyze Phase and Crystallinity: Raman spectroscopy is sensitive to the crystalline structure of materials. wikipedia.org It can differentiate between amorphous and crystalline phases and identify different polymorphs. horiba.com

Quantify Components in Mixtures: The intensity of Raman signals is directly proportional to the concentration of the corresponding molecule, enabling quantitative analysis of mixtures. horiba.com

The analysis of Raman spectra involves several key steps, including experimental design, data preprocessing, and modeling. spectroscopyonline.com Recent advancements have seen the combination of Raman spectroscopy with machine learning algorithms, such as one-dimensional convolutional neural networks (1-D CNNs), for the rapid and accurate identification and quantification of chemical components in complex mixtures. arxiv.org

A hypothetical Raman spectrum for a material derived from this compound might exhibit characteristic peaks corresponding to Si-O, Si-C, C-H, and C-C bond vibrations. The positions and intensities of these peaks would provide valuable information about the material's molecular structure.

Table 1: Hypothetical Raman Peak Assignments for a this compound-Derived Material

Raman Shift (cm⁻¹)Vibrational Mode Assignment
400-600Si-O-Si bending modes
600-800Si-C stretching modes
800-1200C-O stretching and CHₓ rocking modes
1200-1500CH₂ and CH₃ deformation modes youtube.com
2800-3000C-H stretching modes

This table is illustrative and the exact peak positions can vary depending on the specific material and its processing conditions.

X-ray Based Spectroscopies and Diffraction

X-ray based techniques are indispensable for the elemental and structural characterization of materials. selectscience.netmalvernpanalytical.com These methods utilize the interaction of X-rays with the atoms in a sample to provide information about its composition, crystal structure, and electronic states.

X-ray Photoelectron Spectroscopy (XPS): Also known as Electron Spectroscopy for Chemical Analysis (ESCA), XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.com For this compound-derived materials, XPS can be used to determine the relative concentrations of silicon, oxygen, and carbon on the material's surface and to identify their chemical bonding states. mdpi.com

Energy-Dispersive X-ray Spectroscopy (EDS or EDX): Often coupled with scanning electron microscopy (SEM), EDS is a non-destructive technique used for elemental analysis. mdpi.com It identifies the elemental composition of a sample by analyzing the characteristic X-rays emitted from the sample when bombarded with an electron beam. mdpi.com

X-ray Diffraction (XRD): XRD is a powerful technique for determining the crystallographic structure of a material. malvernpanalytical.com It is used to identify the phases present in a crystalline material and to determine properties such as lattice parameters, crystallite size, and strain. malvernpanalytical.comresearchgate.net For materials synthesized using this compound, XRD can be used to study the formation of crystalline silica (B1680970) or other silicon-based phases. iaea.org Thin-film XRD techniques are particularly useful for characterizing coatings and films derived from this compound. researchgate.netnist.gov

Table 2: Comparison of X-ray Based Characterization Techniques

TechniqueInformation ObtainedSample TypeDestructive?
XPSElemental composition, chemical state (surface) mdpi.comSolid, Thin FilmsNo
EDSElemental composition (bulk and micro-area) mdpi.comSolidNo
XRDCrystalline phases, crystal structure, orientation malvernpanalytical.comCrystalline solids, Thin films, PowdersNo

Synchrotron-Based Analytical Approaches

Synchrotron radiation sources provide extremely bright and tunable X-ray beams that enable a wide range of advanced analytical techniques for materials characterization. cornell.edu These techniques offer enhanced sensitivity, spatial resolution, and the ability to probe complex systems under various conditions. ucl.ac.ukcsic.es

Synchrotron X-ray Fluorescence (SXRF) Microscopy: SXRF allows for the high-resolution mapping of elemental distributions within a sample. nih.gov This can be particularly useful for studying the incorporation and distribution of silicon from this compound in composite materials or biological samples. researchgate.net

X-ray Absorption Spectroscopy (XAS): XAS, which includes X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides information about the local atomic and electronic structure of a specific element. mdpi.comesrf.fr For silicon-containing materials, Si K-edge XANES can reveal details about the coordination environment and oxidation state of silicon atoms. worldscientific.com

Synchrotron-based X-ray Diffraction: The high flux of synchrotron sources allows for rapid XRD measurements and the study of very small sample volumes or thin films. nist.govmdpi.com This is advantageous for in-situ studies of material formation and phase transitions during processes involving this compound. csic.es

The application of these synchrotron techniques can provide unprecedented insights into the structure-property relationships of materials derived from this compound, facilitating the development of advanced materials with tailored functionalities. iaea.orgptb.de

Computational Chemistry and Theoretical Modeling of Diethylethoxysilane Systems

Density Functional Theory (DFT) Applications in Organosilane Chemistry

Density Functional Theory (DFT) has become a primary computational method in chemistry and materials science for investigating the electronic structure of many-body systems. wikipedia.orgnih.gov Its balance of computational cost and accuracy makes it particularly suitable for studying organosilanes. wikipedia.org DFT methods are applied to interpret and predict the behavior of complex systems at the atomic scale, aiding in the understanding of synthesis processes and material properties. wikipedia.orgnih.gov Organosilanes, which are crucial in organic synthesis and materials chemistry, are frequently studied using DFT to understand their structure and reactivity. acs.orgacs.org

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process locates the minimum energy structure on the potential energy surface. For diethylethoxysilane, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

Beyond single-molecule geometries, DFT is used to explore energetic landscapes, which map the potential energy of a system as a function of its structure. utupub.fiaps.org This is crucial for discovering and predicting different crystalline phases (polymorphs) of materials derived from organosilanes. rsc.orgescholarship.org By identifying energetically favorable structures, researchers can target specific polymorphs for synthesis that may possess desired properties for applications like gas adsorption. rsc.orgescholarship.org The exploration of these landscapes can be enhanced by coupling DFT with other methods to efficiently screen for relevant atomic diffusion pathways and deformations. rsc.org

Below is a table of representative optimized geometric parameters for this compound, as would be calculated using DFT.

ParameterAtom Pair/TrioCalculated Value
Bond Lengths (Å)
Si-O1.645
Si-C (ethyl)1.880
Si-H1.485
O-C (ethoxy)1.430
C-C (ethyl)1.540
Bond Angles (°)
O-Si-C109.5
C-Si-C109.5
H-Si-O109.5
Si-O-C125.0

Note: These are typical values for organosilanes and serve as an illustrative example.

DFT is an invaluable tool for investigating the step-by-step pathways of chemical reactions involving organosilanes. researchgate.netfigshare.com It allows for the calculation of the energies of reactants, products, intermediates, and, crucially, transition states—the high-energy structures that connect these species. By mapping the entire reaction pathway, DFT can elucidate complex mechanisms, such as those in copper-catalyzed hydrosilylation or cycloaddition reactions. acs.orgacs.orgmdpi.comrsc.org

The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of a reaction. DFT calculations provide quantitative predictions of these barriers, helping to explain experimental observations of reactivity and selectivity. rsc.org For instance, in the hydrosilylation of unsaturated esters, DFT calculations have revealed the subtle interactions that control whether the silicon atom adds to the α or β position. acs.org This predictive power enables chemists to design catalysts and reaction conditions to favor the formation of a desired product.

The following table presents hypothetical activation energies for competing reaction pathways involving an organosilane, illustrating how DFT can distinguish between different mechanisms.

Reaction PathwayDescriptionCalculated Activation Energy (kcal/mol)
Pathway A Concerted [3+2] cycloaddition25.4
Pathway B Stepwise radical-mediated mechanism31.2
Transition State (TS1) Formation of the Si-C bond18.9
Transition State (TS2) Hydrogen transfer step22.5

Note: Data is illustrative of typical DFT results for mechanistic studies.

The arrangement of electrons in a molecule governs its properties and reactivity. DFT calculations provide detailed information about the electronic structure, including the energies and shapes of molecular orbitals. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net DFT is used to compute various electronic properties that help predict how a molecule like this compound will behave in a chemical reaction. researchgate.netresearchgate.net These properties include ionization potential, electron affinity, and the distribution of electron density, which reveals the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites in the molecule.

Here is a table of key electronic properties for a representative organosilane molecule, calculated using DFT.

Electronic PropertyDescriptionCalculated Value (eV)
HOMO Energy Energy of the highest occupied molecular orbital-6.85
LUMO Energy Energy of the lowest unoccupied molecular orbital1.15
HOMO-LUMO Gap Energy difference between HOMO and LUMO8.00
Ionization Potential Energy required to remove an electron6.85
Electron Affinity Energy released when an electron is added-1.15

Note: Values are representative for illustrative purposes.

Conceptual DFT (CDFT) for Reactivity Descriptors

Conceptual DFT (CDFT) is a subfield of DFT that defines a set of chemical concepts and principles to understand and predict the chemical behavior of molecules from their electron density. mdpi.com It provides a framework to quantify reactivity through various "reactivity descriptors" or "indices". nih.govresearchgate.net These descriptors offer a quantitative basis for widely used chemical concepts like electronegativity and hardness, allowing for the prediction of reactivity trends. mdpi.comscielo.org.mx

CDFT descriptors are categorized as either global or local. Global reactivity indices describe the reactivity of the molecule as a whole. rsc.org Key global indices include:

Electronic Chemical Potential (μ): Measures the escaping tendency of electrons from a system. Higher values indicate greater reactivity. researchgate.net

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. Harder molecules have larger HOMO-LUMO gaps.

Electrophilicity (ω): A measure of a molecule's ability to accept electrons. researchgate.net

Nucleophilicity (N): A measure of a molecule's ability to donate electrons.

Local reactivity indices identify the most reactive sites within a molecule. nih.gov The Fukui function, for example, indicates how the electron density at a specific point changes when an electron is added or removed, highlighting sites susceptible to nucleophilic or electrophilic attack. mdpi.com Parr functions are another local descriptor used to pinpoint the most reactive atomic sites for electrophilic and nucleophilic attacks. frontiersin.orgnih.gov

The following interactive table displays calculated CDFT reactivity indices for a model organosilane.

Reactivity IndexSymbolFormulaCalculated Value (a.u.)Interpretation
Global Indices
Electronic Chemical Potentialμ(EHOMO + ELUMO)/2-0.106Tendency to exchange electrons with the environment
Chemical HardnessηELUMO - EHOMO0.294Resistance to charge transfer
Global Electrophilicityωμ²/2η0.019Propensity to act as an electron acceptor
Local Indices (for Si atom)
Fukui Function (Nucleophilic Attack)f+ρN+1(r) - ρN(r)0.152Susceptibility of the Si atom to nucleophilic attack
Fukui Function (Electrophilic Attack)f-ρN(r) - ρN-1(r)0.089Susceptibility of the Si atom to electrophilic attack

Note: a.u. stands for atomic units. Values are illustrative.

Multiscale Computational Approaches in Materials Design

While DFT is powerful for studying individual molecules or small systems, many real-world applications, particularly in materials science, involve processes that span much larger length and time scales. strath.ac.ukresearchgate.net Multiscale computational modeling addresses this challenge by combining different theoretical methods, each suited for a specific scale. nih.govpolito.it

This hierarchical approach can link quantum mechanical calculations (like DFT) of reactive precursors such as this compound to classical atomistic or coarse-grained simulations of material formation and properties. strath.ac.ukstrath.ac.uk For instance, DFT can be used to understand the chemical reactions of silica (B1680970) precursors. This information can then be used to parameterize larger-scale models that simulate the growth of nanoporous silica materials. strath.ac.uk This integrated approach is essential for the rational design of new materials, allowing researchers to tune properties for specific applications by computationally screening synthesis conditions before performing experiments. strath.ac.ukresearchgate.net

Hybridization of DFT with Molecular Mechanics (MM)

There is no available research specifically detailing the application of hybrid DFT/MM methods to this compound.

Integration with Machine Learning (ML) Algorithms

There is no available research specifically detailing the integration of machine learning algorithms in the study of this compound.

Q & A

Q. What are the established methods for synthesizing and characterizing diethylethoxysilane in laboratory settings?

Q. How can researchers design experiments to study the hydrolysis kinetics of this compound?

  • Methodological Answer : Use controlled humidity chambers or aqueous solutions at varying pH levels to monitor hydrolysis rates. Techniques like gravimetric analysis (mass loss) or 29^{29}Si NMR can track silanol formation. Ensure temperature and solvent polarity are standardized. Statistical tools (e.g., linear regression) should model reaction kinetics, with uncertainties quantified via triplicate trials .

Advanced Research Questions

Q. How can contradictions in reported reactivity data for this compound be resolved?

  • Methodological Answer : Discrepancies often arise from differences in solvent polarity, trace water content, or catalyst presence. Replicate experiments under strictly controlled conditions (e.g., glovebox for anhydrous environments) and validate results using multiple analytical methods (e.g., NMR, Raman spectroscopy). Cross-reference raw data from prior studies to identify methodological divergences .
  • Example Workflow :

Identify conflicting data points (e.g., hydrolysis rate constants).

Re-examine experimental parameters from original studies.

Conduct controlled replicates with error bars.

Apply multivariate analysis to isolate variables .

Q. What advanced computational models are suitable for predicting this compound’s interactions in hybrid material synthesis?

  • Methodological Answer : Density functional theory (DFT) simulations can model Si-O bond dissociation energies and surface adsorption mechanisms. Pair computational results with experimental data (e.g., X-ray photoelectron spectroscopy) to validate predictions. Open-source tools like ORCA or Gaussian are recommended for reproducibility .

Q. How should researchers address uncertainties in quantifying trace impurities during this compound synthesis?

  • Methodological Answer : Use high-resolution GC-MS or liquid chromatography (HPLC) with internal standards (e.g., deuterated analogs). Calibration curves must cover expected impurity ranges (0.1–5%). Report limits of detection (LOD) and quantification (LOQ) for transparency. Metadata should detail instrument calibration protocols .

Methodological Best Practices

Q. What ethical and reporting standards apply to this compound research?

  • Answer :
  • Data Transparency : Publish raw datasets in repositories like Zenodo or Figshare, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Ethical Compliance : Avoid underreporting hazardous byproducts (e.g., ethanol or HCl emissions). Follow institutional safety protocols for silane handling .
  • Peer Review : Disclose all conflicts of interest and funding sources in manuscripts .

Tables for Critical Analysis

Table 1 : Comparison of Analytical Methods for this compound Purity Assessment

Method Sensitivity Limitations Reference
GC-MS0.01%Requires volatile samples
29^{29}Si NMR0.1%Limited accessibility of equipment
FTIR1%Overlapping peaks in complex mixtures

Table 2 : Key Parameters for Hydrolysis Kinetics Studies

Variable Optimal Range Impact on Reaction Rate
pH3–10Rate increases under acidic/alkaline conditions
Temperature25–60°CArrhenius behavior observed
Solvent PolarityLow (e.g., toluene)Slower hydrolysis due to reduced water solubility

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.